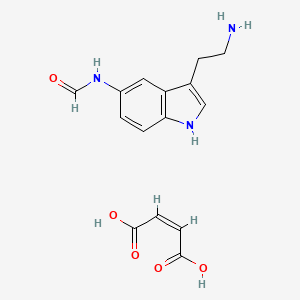

5-Carboxamidotryptaminemaleatesalt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H17N3O5 |

|---|---|

Molecular Weight |

319.31 g/mol |

IUPAC Name |

N-[3-(2-aminoethyl)-1H-indol-5-yl]formamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-13-11-2-1-9(14-7-15)5-10(8)11;5-3(6)1-2-4(7)8/h1-2,5-7,13H,3-4,12H2,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

MCBRRXOXONNQQL-BTJKTKAUSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1NC=O)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1=CC2=C(C=C1NC=O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Contextualizing Serotonin System Modulators

The serotonergic system, composed of serotonin (B10506) (5-hydroxytryptamine or 5-HT) and its receptors, is a major neuromodulatory network in the central and peripheral nervous systems. wikipedia.org This system is implicated in a wide range of biological functions, including mood, cognition, sleep, appetite, and thermoregulation. wikipedia.org The diverse effects of serotonin are mediated through at least seven distinct families of 5-HT receptors (5-HT1 to 5-HT7), which are further divided into multiple subtypes. wikipedia.orgsci-hub.se

These receptors are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. wikipedia.org The GPCR-linked 5-HT receptors activate intracellular second messenger cascades, leading to either excitatory or inhibitory responses. wikipedia.org For instance, the 5-HT1 receptor family is typically coupled to Gi/Go proteins, which inhibit adenylyl cyclase and decrease cellular levels of cyclic AMP (cAMP). sci-hub.se In contrast, 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. youtube.com The 5-HT2 receptor family is linked to Gq/G11 proteins, which activate the phospholipase C pathway. youtube.com

Given this complexity, pharmacological modulators—compounds that can selectively or non-selectively bind to and alter the activity of these receptors—are essential research tools. These modulators are broadly categorized as agonists, which mimic the action of the endogenous ligand (serotonin), and antagonists, which block the receptor's activity. The use of these tools allows researchers to probe the specific functions of different receptor subtypes in various physiological and pathological processes. nih.gov

The Role of 5 Carboxamidotryptamine As a Canonical Pharmacological Probe

5-Carboxamidotryptamine, often used in its maleate (B1232345) salt form for improved stability and solubility, is a potent and non-selective agonist at multiple serotonin (B10506) receptor subtypes. wikipedia.org It exhibits particularly high affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. wikipedia.org This broad-spectrum agonism at several key receptors has established 5-CT as a "canonical" or standard pharmacological probe in serotonin research.

The utility of 5-CT lies in its ability to elicit responses mediated by the family of receptors it activates. In in vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, 5-CT is used in radioligand binding assays to determine the affinity of new compounds for specific 5-HT receptors. verywellhealth.comassaygenie.com For example, the displacement of a radiolabeled form of 5-CT from receptor preparations by a novel compound can indicate the new compound's binding affinity.

In in vivo studies, conducted within a living organism, the administration of 5-CT can help to elucidate the physiological roles of the receptors it targets. verywellhealth.comassaygenie.com For instance, studies have shown that the administration of 5-CT in rats can elicit specific behavioral responses, providing insights into the functions of 5-HT1-like receptors in the brain and periphery. nih.gov However, due to its non-selective nature, interpreting the results of studies using 5-CT alone can be challenging. Therefore, it is often used in conjunction with selective antagonists for specific receptor subtypes to isolate the effects mediated by a particular receptor. The non-selective profile of 5-CT has also spurred the development of more selective agonists for individual receptor subtypes. nih.gov

Historical Perspective on 5 Carboxamidotryptamine in Receptor Classification

G Protein Coupling and Downstream Signaling Pathways

The initial event in 5-CT's mechanism of action is its binding to and activation of specific 5-HT receptors. This activation induces a conformational change in the receptor, which then engages with and activates heterotrimeric guanine (B1146940) nucleotide-binding proteins (G proteins). The specific Gα subunit (e.g., Gαs, Gαi/o, Gαq/11, Gα12) that couples to the receptor determines the primary downstream effector pathway that is modulated. nih.govnih.gov

Modulation of Adenylyl Cyclase Activity and Cyclic AMP Production

The effect of 5-Carboxamidotryptamine on adenylyl cyclase (AC), the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP), is bidirectional and depends on the specific 5-HT receptor subtype activated.

Stimulation of Adenylyl Cyclase: 5-CT acts as a potent agonist at 5-HT7 receptors, which are canonically coupled to the Gαs protein. youtube.com Activation of Gαs leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Studies in guinea-pig and rat hippocampus have demonstrated that 5-CT potently stimulates cAMP formation, an effect attributed to its action on 5-HT7 and, to some extent, 5-HT4 receptors. youtube.com

Inhibition of Adenylyl Cyclase: Conversely, 5-CT is a high-affinity agonist for 5-HT1A receptors, which are coupled to the Gαi/o family of proteins. nih.govnih.gov Activation of Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in cAMP production. nih.gov This dual action means the net effect of 5-CT on cAMP levels can vary significantly between different cell types and brain regions, depending on the relative expression of these receptor subtypes. For instance, in certain cell systems, pretreatment with 5-CT has been shown to lead to a desensitization and uncoupling of the 5-HT1A receptor from its inhibitory effect on adenylyl cyclase.

| Receptor Target | G Protein Family | Effect on Adenylyl Cyclase | Consequence | Reference(s) |

| 5-HT7 | Gαs | Stimulation | Increased cAMP | youtube.com |

| 5-HT4 | Gαs | Stimulation | Increased cAMP | |

| 5-HT1A | Gαi/o | Inhibition | Decreased cAMP | nih.gov |

Activation of Phospholipase C and Intracellular Calcium Signaling

While the primary pathways for many 5-CT-sensitive receptors involve adenylyl cyclase, it can also influence signaling through Phospholipase C (PLC). This pathway is critical for mobilizing intracellular calcium (Ca2+), a key second messenger.

Activation of 5-HT2 receptors, for which 5-CT has a lower affinity, is strongly linked to the Gαq/11 protein family. nih.govnih.gov Gαq/11 activation stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. Furthermore, research on recombinant 5-HT1A receptors has shown they can also mediate PLC activation, likely through the Gβγ subunits released from Gαi/o proteins. This can lead to subsequent increases in intracellular Ca2+ and activation of calcium-dependent enzymes.

Involvement of Gα12-Mediated Pathways in Cellular Processes

Beyond the classical Gαs, Gαi/o, and Gαq pathways, evidence has emerged for the coupling of 5-HT receptors to the G12/13 family of G proteins. Specifically, the 5-HT7 receptor, a high-affinity target for 5-CT, has been shown to couple to the Gα12 subunit. youtube.com This interaction represents a distinct signaling axis that is independent of cAMP modulation.

Activation of the 5-HT7 receptor and subsequent Gα12 engagement leads to the activation of small GTPases, such as RhoA. This Gα12/RhoA pathway is implicated in the regulation of gene transcription by activating the serum response element (SRE) and in controlling cellular morphology, including neurite retraction. youtube.com Therefore, 5-CT, through its agonist activity at 5-HT7 receptors, can initiate cellular processes related to cytoskeletal rearrangement and gene expression via Gα12 signaling.

Interaction with Guanine Nucleotide-Binding Proteins

The interaction of 5-CT-activated receptors with their cognate G proteins is a fundamental step in signal transduction. The binding of an agonist like 5-CT stabilizes an active receptor conformation that promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to its activation. nih.gov

The sensitivity of agonist binding to guanine nucleotides is a hallmark of G protein-coupled receptor activation. Studies using radiolabeled [3H]-5-carboxamidotryptamine have shown that its binding to 5-HT1D receptors is indeed sensitive to guanine nucleotides, confirming an effective receptor-G protein interaction. capes.gov.br Cryo-electron microscopy studies have provided structural insights into these interactions, revealing how 5-CT binding to the 5-HT5A receptor stabilizes a complex with the Gi protein. Furthermore, research has demonstrated significant regional differences in the brain regarding the specific G protein isoforms that couple to the 5-HT1A receptor, with Gαo and Gαi3 being predominant in the hippocampus and cortex, while Gαi3 is exclusive in the anterior raphe.

| Receptor | Interacting Gα Subunits | Brain Region | Reference(s) |

| 5-HT1A | Gαo, Gαi3 | Cerebral Cortex, Hippocampus | |

| 5-HT1A | Gαi3 | Anterior Raphe | |

| 5-HT1A | Gαi1, Gαz, Gαo, Gαi3 | Hypothalamus | |

| 5-HT1D | Gαi/o family | Bovine Substantia Nigra | |

| 5-HT7 | Gαs, Gα12 | N/A | youtube.com |

| 5-HT5A | Gαi/o family | N/A |

Intracellular Signaling Cascades Triggered by Receptor Activation

The initial receptor-G protein interaction triggers a cascade of intracellular events, amplifying the initial signal and leading to a cellular response. A key cascade initiated by 5-CT involves the cAMP-dependent pathway and the activation of Protein Kinase A.

Activation of Protein Kinase A (PKA)

The activation of Protein Kinase A (PKA) is a direct downstream consequence of increased intracellular cAMP levels. As described previously, 5-CT's agonism at Gαs-coupled receptors, particularly the 5-HT7 receptor, stimulates adenylyl cyclase to produce cAMP. youtube.com

In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The regulatory subunits bind to and inhibit the catalytic subunits. When intracellular cAMP concentrations rise, cAMP molecules bind to specific sites on the regulatory subunits. This binding induces a conformational change that causes the regulatory subunits to release the now-active catalytic subunits. These free catalytic subunits can then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby altering their activity and mediating the physiological response to the initial 5-CT signal.

Extracellular Signal-Regulated Kinase (ERK) Pathway Involvement

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Activation of certain serotonin receptors, for which 5-Carboxamidotryptamine is an agonist, has been shown to modulate the ERK pathway.

Research has demonstrated that the 5-HT7 receptor, a high-affinity target for 5-CT, can activate the ERK pathway. nih.gov This activation is thought to occur through Gs-protein coupling, leading to the production of cyclic AMP (cAMP) and subsequent downstream signaling to ERK. nih.gov Additionally, the 5-HT7 receptor can also couple to G12-proteins, which can activate the ERK pathway through small GTPases of the Rho family. nih.gov Studies in cultured hippocampal neurons have shown that specific activation of the 5-HT7 receptor leads to neurite outgrowth, a process in which ERK is implicated. nih.gov

While direct studies on 5-CT's role in ERK activation are part of a broader understanding of 5-HT receptor signaling, the evidence strongly suggests that by acting as a potent 5-HT7 agonist, 5-CT can initiate signaling through the ERK pathway. This has implications for its effects on neuronal plasticity and other cellular functions regulated by this kinase cascade.

Role of Cyclin-Dependent Kinase 5 (Cdk5)

Cyclin-Dependent Kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that is predominantly active in post-mitotic neurons and plays a crucial role in neuronal development, migration, and synaptic plasticity. wikipedia.org Emerging evidence has linked the signaling of certain serotonin receptors, which are targets of 5-Carboxamidotryptamine, to the activity of Cdk5.

Specifically, the 5-HT6 receptor has been shown to constitutively interact with Cdk5. nih.gov This interaction is involved in promoting neurite growth, a key aspect of neuronal differentiation. nih.gov Although 5-CT has a lower affinity for the 5-HT6 receptor compared to other subtypes, its agonistic activity at this receptor could potentially influence Cdk5-mediated processes.

Furthermore, studies on the 5-HT7 receptor have also pointed to an involvement of Cdk5 in its signaling pathways. nih.gov Research has demonstrated that the neurite outgrowth promoted by 5-HT7 receptor activation involves Cdk5 as a downstream signaling molecule, likely through the Gα12 pathway. nih.gov Given that 5-CT is a high-affinity agonist at the 5-HT7 receptor, it is plausible that it can modulate Cdk5 activity through this mechanism, thereby influencing neuronal morphology and function.

Structure Activity Relationship Sar Studies of 5 Carboxamidotryptamine and Its Analogs

Elucidation of Molecular Determinants for Receptor Selectivity

5-Carboxamidotryptamine is known for its high affinity for several serotonin (B10506) receptor subtypes, particularly the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 receptors. wikipedia.orgtocris.com However, it displays negligible affinity for the 5-HT1E and 5-HT1F subtypes. wikipedia.org This inherent selectivity, despite the high sequence homology among these receptors, is dictated by subtle but critical differences in the amino acid composition of their ligand-binding pockets.

The selectivity of 5-CT and its analogs across the serotonin receptor family is heavily influenced by specific amino acid residues within the binding site. Structural studies have identified several key residues that act as molecular determinants for ligand recognition and selectivity. wikipedia.orgnih.gov

One of the critical residues is at position 5.43 (Ballesteros-Weinstein numbering). A structural study pointed to Ser5x43 as playing a potentially crucial role in the selectivity of 5-CT. wikipedia.org Further research involving mutagenesis has shown that residues S5.42 and T5.43 are critical for the binding and function of 5-HT and are involved in the activation of 5-HT1A, 5-HT1B, and 5-HT1D receptors by 5-CT. nih.gov

Another key determinant for selectivity is the residue at position 6.55. nih.gov 5-CT exhibits high affinity (in the nanomolar range) for the 5-HT1A, 5-HT1B, and 5-HT1D receptors, which possess smaller residues like alanine (B10760859) or serine at position 6.55. nih.govnih.gov Conversely, it has a much weaker affinity (micromolar range) for the 5-HT1E receptor, which has a larger glutamic acid residue (Glu311^6.55) at this position. nih.govnih.gov The bulky nature of the glutamic acid residue in the 5-HT1E receptor creates steric hindrance that impedes the binding of ligands like 5-CT, which have a bulkier carboxamide group at the 5-position compared to the hydroxyl group of serotonin. nih.gov Studies on the selective 5-HT1E/1F agonist BRL-54443 further confirmed that the E311^6.55 residue forms an additional hydrogen bond, explaining its selectivity for receptors containing this residue. nih.gov

The table below summarizes the binding affinities of 5-Carboxamidotryptamine at various serotonin receptor subtypes, highlighting its selectivity profile.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1A | ~1 |

| 5-HT1B | High |

| 5-HT1D | High |

| 5-HT1E | ~1000 |

| 5-HT1F | Negligible |

| 5-HT7 | High |

| Data compiled from multiple sources. wikipedia.orgnih.govnih.gov |

Modifications to the core structure of 5-Carboxamidotryptamine have profound effects on its affinity and efficacy at various 5-HT receptor subtypes. The tryptamine (B22526) scaffold itself offers several positions for chemical alteration, including the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the terminal amino group.

The substitution at the 5-position of the indole ring is a primary determinant of receptor selectivity. The replacement of the 5-hydroxyl group of serotonin with the bulkier carboxamide group in 5-CT is a key modification that confers high affinity for the 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov Further exploration of bulky substituents at this position has been a strategy in developing ligands that can differentiate between the highly similar 5-HT1E and 5-HT1F receptors. nih.gov

Studies on 5-substituted-2-aminotetralin (5-SAT) analogs, which mimic the tryptamine structure, have provided further insights. These studies revealed that the stereochemistry at the C(2) position is a significant factor for receptor recognition, with the (2S)-enantiomers showing a strong preference (over 50-fold) at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (2R)-enantiomers. nih.govacs.org Additionally, modifications to the substituent at the C(2) position, such as an N,N-dimethylamine group, were found to produce the highest affinity for the 5-HT1D receptor, irrespective of the C(5) substituent. nih.govacs.org

The table below illustrates the effects of specific structural modifications on receptor binding affinity for 5-CT analogs.

| Compound/Modification | Target Receptor | Effect on Affinity (Ki) |

| 5-CT (vs. Serotonin) | 5-HT1A/1B/1D | Increased Affinity |

| 5-SATs ((2S) vs (2R)) | 5-HT1A/1B/1D | >50-fold higher affinity for (2S) |

| 5-SATs (C(2) N,N-dimethylamine) | 5-HT1D | Highest affinity regardless of C(5) sub. |

| Data derived from research on 5-CT and its 5-SAT analogs. nih.govnih.govacs.org |

Rational Design and Synthesis of 5-Carboxamidotryptamine Derivatives

The detailed understanding of the SAR of 5-CT has enabled the rational design of new derivatives with tailored selectivity and efficacy profiles. By combining structural biology, computational chemistry, and synthetic chemistry, researchers can develop novel ligands for specific therapeutic targets.

Structure-based ligand design has proven to be a powerful strategy for developing subtype-selective agonists derived from the 5-CT scaffold. wikipedia.org By leveraging the crystal and cryo-EM structures of 5-HT receptors, researchers can design molecules that fit precisely into the binding pocket of a specific receptor subtype while being excluded from others.

A notable example is the development of selective ligands using the 5-substituted-2-aminotetralin (5-SAT) chemotype. nih.govacs.org This approach utilized pharmacological data, molecular modeling, and mutagenesis studies to understand the molecular determinants for binding and function at 5-HT1 subtypes. nih.gov This integrated strategy led to the successful design and synthesis of a novel, full-efficacy 5-HT1A agonist that exhibits a remarkable 100-fold selectivity over the closely related 5-HT1B and 5-HT1D receptors. nih.govacs.org Such developments are crucial for creating drugs with fewer side effects, as off-target activation of receptors like 5-HT1B can lead to undesirable cardiovascular effects. nih.gov

Computational modeling and site-directed mutagenesis are indispensable tools in the rational design of 5-CT derivatives. wikipedia.org Molecular docking simulations allow for the prediction of how a ligand will bind to a receptor, providing insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov These predictions can then be validated experimentally through mutagenesis studies.

In the development of selective 5-SATs, molecular dynamics simulations of up to 1 microsecond were used to model the interactions of these ligands with 5-HT1A, 5-HT1B, and 5-HT1D receptor structures. acs.org These computational studies identified key interactions at positions 3.33, 5.38, 5.42, 5.43, and 7.39, which were subsequently confirmed through point mutation experiments. nih.govacs.org For instance, mutating a specific amino acid in the binding pocket and observing a corresponding drop in ligand affinity provides direct evidence for the importance of that residue in the binding interaction. nih.gov This iterative cycle of computational prediction and experimental validation accelerates the discovery of ligands with desired pharmacological properties and provides a deeper understanding of the principles governing molecular recognition at serotonin receptors. nih.govnih.govacs.org

In Vitro Pharmacological Investigations of 5 Carboxamidotryptamine

Receptor Function in Isolated Tissue and Cell Culture Models

Studies in Mammalian Brain Membrane Preparations

Autoradiographic studies using radiolabeled 5-Carboxamidotryptamine ([3H]5-CT) have been instrumental in visualizing its binding sites within the brain of guinea pigs and rats. nih.gov These investigations revealed a heterogeneous distribution of binding sites. nih.gov Saturation studies indicated that [3H]5-CT recognizes a single population of binding sites with high affinity, ranging from 0.19 to 0.45 nM depending on the brain region. nih.gov

In specific brain regions, the displacement of [3H]5-CT by various selective serotonin (B10506) (5-HT) receptor subtype agents has helped to characterize the receptors it binds to. For instance, in the substantia nigra, globus pallidus, and caudate/putamen, the binding is displaced by 5-HT1B/1D receptor selective agents, suggesting that [3H]5-CT labels these receptor subtypes in these areas. nih.gov In the hippocampus and lateral septum, where [3H]5-CT binding is particularly dense, it is displaced by a 5-HT1A receptor selective agonist, indicating that the binding sites in these regions correspond to 5-HT1A receptors. nih.gov Further studies have also suggested that [3H]5-CT can be used to investigate the properties of 5-HT7 receptors in the rodent brain. nih.gov

Investigations into the 5-HT1D receptor binding affinity of 5-Carboxamidotryptamine in the central nervous system of seven different species, including humans, have shown that it consistently yields displacement curves best fitted to a two-site model, with high and low affinity pIC50 values of 8.3 ± 0.1 and 5.5 ± 0.1, respectively. nih.gov This indicates that the high-affinity component labeled by [3H]5-HT is the same receptor subtype, the 5-HT1D receptor, across all seven species studied. nih.gov

Binding Affinity of 5-Carboxamidotryptamine in Mammalian Brain Preparations

| Brain Region | Receptor Subtype Labeled by [3H]5-CT | Reference |

|---|---|---|

| Substantia Nigra, Globus Pallidus, Caudate/Putamen | 5-HT1B/5-HT1D | nih.gov |

| Hippocampus, Lateral Septum | 5-HT1A | nih.gov |

Characterization in Isolated Vascular Preparations (e.g., Coronary Arteries, Jugular Vein, Pulmonary Arteries)

The effects of 5-Carboxamidotryptamine (5-CT) have been extensively studied in various isolated vascular preparations.

Coronary Arteries: In isolated human and monkey coronary arteries, 5-CT induces contractions. nih.gov The potency of 5-CT in causing vasoconstriction in human coronary arteries is greater than that of serotonin (5-HT) and other 5-HT receptor agonists. nih.gov Studies suggest that 5-CT stimulates both 5-HT1-like and 5-HT2 receptor subtypes in the smooth muscle of human and monkey epicardial coronary arteries. nih.gov In contrast, in isolated dog coronary arteries, 5-CT primarily causes relaxation, acting on 5-HT1-like receptors in both the endothelium and smooth muscle. nih.gov Removal of the endothelium in dog coronary arteries abolishes the relaxation induced by 5-CT. nih.gov In atherosclerotic rabbit coronary arteries, there is a hypercontraction in response to 5-HT1 receptor agonists like 5-CT, which is likely mediated by an upregulation of 5-HT1B receptors. ahajournals.org

Jugular Vein: In the rat jugular vein, 5-Carboxamidotryptamine is an agonist that induces endothelium-dependent relaxation. nih.gov Its potency is comparable to that of dl-alpha-methyl-5-hydroxytryptamine but less than that of serotonin. nih.gov The relaxant effect is mediated via a 5-HT1-like receptor, with pharmacological characteristics consistent with the 5-HT1C receptor subtype. nih.gov

Pulmonary Arteries: In human small muscular pulmonary arteries, 5-Carboxamidotryptamine is equipotent to serotonin in causing contraction, suggesting the involvement of a 5-HT1 receptor. nih.gov Further investigation has pointed towards the 5-HT1B receptor as the primary mediator of 5-HT-induced vasoconstriction in these vessels. nih.gov In pulmonary arteries from rats, 5-CT also induces contractile responses. nih.gov

Effects of 5-Carboxamidotryptamine in Isolated Vascular Preparations

| Vascular Preparation | Species | Effect of 5-CT | Mediating Receptor(s) | Reference |

|---|---|---|---|---|

| Coronary Arteries | Human, Monkey | Contraction | 5-HT1-like, 5-HT2 | nih.govnih.gov |

| Coronary Arteries | Dog | Relaxation (with endothelium) | 5-HT1-like | nih.gov |

| Jugular Vein | Rat | Relaxation | 5-HT1C-like | nih.gov |

| Pulmonary Arteries | Human | Contraction | 5-HT1B | nih.gov |

| Pulmonary Arteries | Rat | Contraction | Not specified | nih.gov |

Investigations in Cultured Cell Lines (e.g., Neuronal, Epithelial, Monocytes)

The pharmacological properties of 5-Carboxamidotryptamine have been explored in various cultured cell lines.

Epithelial Cells: In immortalized human corneal epithelial cells (CEPI-17-CL4), 5-CT stimulates the production of cyclic AMP (cAMP). nih.gov It is more potent in this regard than serotonin itself. nih.gov These findings, along with the detection of 5-HT7 receptor mRNA, suggest that 5-CT acts as an agonist at 5-HT7 receptors in these cells. nih.gov In T(84) human colonic epithelial cells grown in serum-free media, the cells become responsive to serotonin, implying that components in serum can desensitize these cells to 5-HT. nih.gov

Monocytes: In lipopolysaccharide (LPS)-primed human monocytes, 5-Carboxamidotryptamine has been shown to modulate the production of various cytokines and chemokines. oup.com Specifically, activation of 5-HTR4 and 5-HTR7 inhibits the release of TNF-α. oup.com Furthermore, 5-HT, acting through various receptor subtypes, can stimulate the production of IL-8/CXCL8 in these cells. oup.com

Research in Invertebrate Model Systems (e.g., Insect Salivary Glands, Red Flour Beetle)

The effects of 5-Carboxamidotryptamine have also been investigated in invertebrate models.

Red Flour Beetle (Tribolium castaneum): In the red flour beetle, a 5-HT1-type serotonin receptor (Trica5-HT1) has been identified and characterized. plos.orgnih.govnih.gov 5-Carboxamidotryptamine acts as an agonist at this receptor. plos.orgnih.govnih.gov Activation of the Trica5-HT1 receptor in mammalian cells leads to a dose-dependent decrease in forskolin-stimulated cyclic AMP levels, but does not affect intracellular calcium signaling. plos.orgnih.gov This indicates that the receptor is coupled to Gi/o proteins, which is characteristic of 5-HT1 receptors. plos.orgnih.gov

Neurotransmitter Release Modulation

Inhibition of Serotonin Release from Neural Tissues

5-Carboxamidotryptamine, as an agonist at various 5-HT1 receptor subtypes, is implicated in the modulation of neurotransmitter release. Specifically, 5-HT1A and 5-HT1B receptors often function as inhibitory autoreceptors on serotonin neurons and as heteroreceptors on other types of neurons. nih.govnih.gov Activation of these presynaptic receptors generally leads to an inhibition of neurotransmitter release. nih.gov For instance, 5-HT1B receptors located on the axon terminals of various neurons, including those that release serotonin, act to inhibit the release of the neurotransmitter. nih.gov Therefore, 5-Carboxamidotryptamine, by activating these receptors, is expected to inhibit serotonin release from neural tissues.

In Vivo Pharmacological Characterization of 5 Carboxamidotryptamine in Animal Models

Analysis of Systemic and Regional Physiological Responses

Cardiovascular System Responses (e.g., Blood Pressure, Heart Rate, Vascular Tone)

In vivo studies in various animal models have demonstrated that 5-Carboxamidotryptamine (5-CT) exerts distinct effects on the cardiovascular system, primarily mediated through its interaction with 5-HT₁-like receptors.

In anesthetized cats, intravenous administration of 5-CT led to consistent, dose-related decreases in diastolic blood pressure and carotid arterial vascular resistance. nih.govnih.gov This hypotensive and vasodilator effect was accompanied by a concurrent increase in heart rate. nih.govnih.gov These responses were effectively antagonized by methiothepin (B1206844) and high doses of methysergide (B1194908), but not by the 5-HT₂ antagonist ketanserin (B1673593), pointing towards the involvement of '5-HT₁-like' receptors. nih.govnih.gov

Similarly, in conscious rabbits, 5-CT was observed to elicit a "Bezold-Jarisch-like" reflex, characterized by bradycardia (a slowing of the heart rate). nih.gov This effect was preventable by a 5-HT₃ receptor antagonist, suggesting an indirect mechanism possibly involving the release of endogenous serotonin (B10506). nih.gov Furthermore, in autonomically blocked rabbits, 5-CT induced an increase in hindquarter vascular conductance, indicative of vasodilation, an effect that remained unaltered by ketanserin, again supporting a 5-HT₁-like receptor-mediated action. nih.gov However, under these specific experimental conditions, 5-CT also caused renal artery spasm, which was antagonized by ketanserin, suggesting a 5-HT₂ receptor-mediated vasoconstriction in this particular vascular bed. nih.gov

Studies in anesthetized dogs have shown that 5-CT can induce dose-related reductions in renal blood flow and vascular conductance, indicating renal vasoconstriction. nih.gov This effect is believed to be a net result of simultaneous activation of 5-HT₁-like receptors on both vascular smooth muscle (causing constriction) and endothelial cells (triggering the release of the vasodilator nitric oxide). nih.gov

The complexity of cardiovascular responses to serotonergic compounds is well-documented, with different receptor subtypes mediating varied effects depending on the species and vascular bed. nih.gov For instance, tachycardia can be induced through various 5-HT receptors, including 5-HT₄ receptors in pigs and humans, and 5-HT₇ receptors in cats. nih.govmdpi.com

Interactive Data Table: Cardiovascular Effects of 5-Carboxamidotryptamine in Animal Models

| Animal Model | Cardiovascular Parameter | Observed Effect | Mediating Receptor (Postulated) | Reference(s) |

| Anesthetized Cat | Diastolic Blood Pressure | Decrease | '5-HT₁-like' | nih.govnih.gov |

| Anesthetized Cat | Heart Rate | Increase | '5-HT₁-like' | nih.govnih.gov |

| Anesthetized Cat | Carotid Arterial Vascular Resistance | Decrease (Vasodilation) | '5-HT₁-like' | nih.govnih.gov |

| Conscious Rabbit | Heart Rate | Bradycardia ("Bezold-Jarisch-like" reflex) | 5-HT₃ (indirectly) | nih.gov |

| Conscious Rabbit (autonomically blocked) | Hindquarter Vascular Conductance | Increase (Vasodilation) | '5-HT₁-like' | nih.gov |

| Conscious Rabbit (autonomically blocked) | Renal Artery | Spasm (Vasoconstriction) | 5-HT₂ | nih.gov |

| Anesthetized Dog | Renal Blood Flow & Vascular Conductance | Decrease (Vasoconstriction) | 5-HT₁-like | nih.gov |

Cerebrovascular Effects and Blood Flow Regulation

The regulation of cerebral blood flow is a complex process involving myogenic, metabolic, and neurovascular mechanisms to ensure a constant supply of oxygen and nutrients to the brain. nih.govyoutube.comketaminenightmares.com Serotonergic systems, through various 5-HT receptor subtypes, play a significant role in modulating cerebrovascular tone.

In the context of 5-Carboxamidotryptamine, its action on cerebrovascular structures is primarily associated with 5-HT₁-like receptors. nih.gov Research indicates that these receptors are involved in both vasoconstriction and vasodilation within the cranial vasculature. nih.gov Specifically, arteriolar dilatation, which leads to an increase in capillary or "nutrient" blood flow, is mediated by 5-HT₁-like receptors. nih.gov This suggests a role for these receptors in enhancing microcirculatory perfusion in the brain.

Conversely, in certain larger cranial vessels, such as the dog and human basilar arteries, 5-HT₁-like receptors have been implicated in mediating vasoconstriction. nih.gov This dual action highlights the differential roles of 5-HT₁-like receptors depending on their location within the cerebrovascular tree. The activation of 5-HT₁A receptors, for instance, has been associated with an increase in the ratio of cerebral blood flow to glucose utilization in rats, which is consistent with a vasoconstrictor role for endogenous serotonin that is being counteracted. nih.gov

Effects on Ingestive Behaviors

Studies in rodent models have revealed that peripherally administered 5-Carboxamidotryptamine can significantly influence ingestive behaviors, including both food and water intake.

In food-deprived rats, 5-CT has been shown to reduce milk consumption, demonstrating an anorectic effect. nih.gov This reduction in food intake was found to be significantly more potent than that induced by another serotonin analog, alpha-methyl-5-hydroxytryptamine. nih.gov The anorectic action of 5-CT was blocked by the non-selective 5-HT antagonist, methysergide, suggesting it is a receptor-mediated event. nih.gov

Interestingly, alongside its effects on feeding, 5-CT also elicits drinking behavior in rats. nih.govnih.gov Subcutaneous administration of 5-CT increased water intake in non-deprived rats. nih.gov This dipsogenic effect appears to be mediated by a specific subtype of peripheral 5-HT₁-like receptor, as it was prevented by methysergide but not by antagonists for 5-HT₂, 5-HT₂C, or 5-HT₃ receptors. nih.gov Furthermore, the anorectic and dipsogenic actions of 5-CT seem to occur independently of each other. nih.gov Binge eating behaviors, often associated with alterations in mood and stress, are also influenced by the serotonergic system. mdpi.com

Neuromodulatory Actions within Neural Circuits

Modulation of GABAergic Transmission in Specific Brain Regions

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its modulation plays a crucial role in regulating neuronal excitability and network activity. nih.govyoutube.comyoutube.com The serotonergic system, through its various receptors, can influence GABAergic transmission.

Research has shown that the activation of 5-HT₁B receptors can lead to a reduction in GABA release from specific neuronal populations. nih.gov For example, in the arcuate nucleus of the hypothalamus, agonists of the 5-HT₁B receptor inhibit the activity of neurons that co-express neuropeptide Y, agouti-related protein, and GABA, which are key stimulators of food intake. nih.gov This inhibition of GABA release is a potential mechanism through which 5-HT₁B receptor agonists can suppress appetite. nih.gov

Furthermore, studies on human neocortical tissue have demonstrated that stimulation of 5-HT₁D-like receptors can inhibit the release of endogenously formed GABA. nih.gov This effect was not observed in the rabbit neocortex, suggesting a species-specific difference in this particular modulatory pathway. nih.gov Given the opposing roles of serotonin and GABA in conditions like anxiety, their interaction in cortical circuits is of significant pathophysiological interest. nih.gov

Serotonin Release Modulation in Cortical Areas

The release of serotonin (5-HT) in cortical areas is subject to tight regulation by a variety of mechanisms, including autoreceptors located on serotonergic neurons themselves. nih.gov The hippocampus, a brain region critical for memory and emotional processing, receives extensive serotonergic input and expresses a majority of 5-HT receptor subtypes. oatext.com

In vivo microdialysis studies have provided insights into how different 5-HT receptors modulate serotonin efflux. It has been shown that 5-HT₁B receptors play an inhibitory role in the control of 5-HT release in the hippocampus. oatext.com Activation of these autoreceptors leads to a decrease in the release of serotonin from nerve terminals.

Conversely, other receptor subtypes can facilitate serotonin release. For instance, evidence suggests that 5-HT₃ receptors can enhance 5-HT efflux in the hippocampus. oatext.com The intricate interplay between these different receptor subtypes contributes to the complex regulation of serotonergic neurotransmission in cortical circuits. acs.org The activation of 5-HT₂A receptors in the prefrontal cortex, for example, has been shown to enhance the activity of dopaminergic neurons in the ventral tegmental area, indicating a cross-talk between different neurotransmitter systems that is initiated by cortical serotonin receptor activation. nih.gov

Considerations for In Vivo Receptor Selectivity and Indirect Effects

When studying the pharmacological effects of 5-Carboxamidotryptamine (5-CT) in living organisms, it is crucial to recognize that its actions are not solely due to direct binding to serotonin receptors. A significant portion of its in vivo activity, especially concerning cardiovascular responses, is indirectly caused by the release of endogenous serotonin from platelets. This indirect mechanism complicates the interpretation of in vivo data and underscores the importance of considering platelet function.

Role of Platelet-Mediated Serotonin Release in In Vivo Actions

The administration of 5-Carboxamidotryptamine can trigger a cascade of events starting with its uptake into blood platelets, which are a primary storage site for serotonin in the periphery. nih.govnih.gov This uptake leads to the release of serotonin from the platelets into the local bloodstream. nih.gov The newly released serotonin can then act on various serotonin receptors, producing effects that may be mistakenly attributed to the direct action of 5-CT.

Research in conscious rabbits has demonstrated this phenomenon clearly. While 5-CT is known as a potent "5-HT1-like" receptor agonist, its administration also produced effects characteristic of 5-HT2 and 5-HT3 receptor activation, such as renal artery spasm and a Bezold-Jarisch-like reflex (bradycardia). nih.gov These specific effects were preventable by pretreatment with reserpine, a drug that depletes serotonin stores in platelets, confirming that the effects were mediated by released serotonin. nih.gov Furthermore, fluoxetine, which blocks the uptake of serotonin into platelets, also reduced the Bezold-Jarisch-like reflex induced by 5-CT but not by exogenously administered serotonin. nih.gov This finding provides strong evidence that 5-CT is transported into platelets, where it then triggers the release of serotonin. nih.gov

This indirect, platelet-mediated mechanism highlights how the receptor selectivity of a compound observed in controlled in vitro settings can be misleading when predicting its effects in a complex in vivo system. nih.gov The released serotonin can act on 5-HT2A receptors found on the outer membranes of platelets, which can amplify platelet aggregation and contribute to thrombus formation. capes.gov.brnih.govmdpi.com This serotonin-induced platelet activation can further potentiate procoagulant responses and enhance thrombogenesis on damaged vascular surfaces. nih.gov

The following table summarizes key research findings that illustrate the indirect, platelet-mediated actions of 5-Carboxamidotryptamine in animal models.

| Experimental Model | Key Intervention | Observed Effect of 5-CT | Conclusion | Reference |

| Conscious Rabbit | Administration of 5-CT | Elicited a Bezold-Jarisch-like reflex (bradycardia) and renal artery spasm. | These effects are mediated by 5-HT3 and 5-HT2 receptors, respectively. | nih.gov |

| Conscious Rabbit | Pretreatment with Reserpine (depletes platelet serotonin) before 5-CT | Prevented the 5-HT2 and 5-HT3 receptor-mediated cardiovascular responses. | The anomalous effects of 5-CT are due to the release of endogenous serotonin from platelets. | nih.gov |

| Conscious Rabbit | Pretreatment with Fluoxetine (inhibits platelet serotonin uptake) before 5-CT | Attenuated the Bezold-Jarisch-like reflex. | 5-CT is taken up by platelets, leading to serotonin release. | nih.gov |

Comparative Pharmacology of 5 Carboxamidotryptamine

Cross-Species Variations in Receptor Binding and Functional Profiles

The pharmacological characteristics of 5-Carboxamidotryptamine (5-CT) exhibit notable variations across different species, a critical consideration in translational research. These differences are apparent in both receptor binding affinities and the resulting functional responses in various tissues and systems.

Studies on isolated coronary arteries have revealed striking differences in the effects of 5-CT among species. In dogs, 5-CT predominantly causes relaxation of coronary arteries, a response mediated by 5-HT1-like receptors. nih.gov Conversely, in isolated coronary arteries from humans and monkeys, 5-CT induces contractions. nih.gov This contractile response in primates is attributed to the stimulation of both 5-HT1-like and 5-HT2 receptor subtypes in the vascular smooth muscle. nih.gov The differential response is further highlighted by the fact that removal of the endothelium abolishes the relaxation caused by 5-CT in dog arteries, even reversing it to a slight contraction, while having no influence on the contractions seen in human and monkey arteries. nih.gov

In the central nervous system, investigations into the 5-HT1D receptor have shown a more consistent binding profile across several species. A study examining cerebral cortical and/or caudate membranes from dogs, guinea pigs, rabbits, pigs, humans, hamsters, and calves found that 5-CT consistently demonstrated a high-affinity binding site for the 5-HT1D receptor in all seven species. nih.gov Similarly, another study using a specific radioligand confirmed that the pharmacological binding profile for 5-HT1D sites was very similar in the brain membranes of dogs, monkeys, calves, guinea pigs, and humans, with 5-Carboxamidotryptamine showing the highest affinity among the tested agonists. nih.gov

However, autoradiographic studies of the brain reveal more complexity. In guinea pig and rat brains, [3H]5-CT labels multiple sites. nih.gov In regions like the substantia nigra and caudate/putamen, the binding corresponds to 5-HT1B/1D receptors. nih.gov In the hippocampus and septum of these rodents, the dense binding is associated with 5-HT1A receptors, though with some atypical properties compared to classic 5-HT1A ligands. nih.gov Furthermore, some binding in the cortex and thalamus, which is insensitive to the GTP analogue 5'-beta, gamma-imidotriphosphate, aligns with the profile of 5-HT7 receptors. nih.gov There can also be pharmacological distinctions in other receptor families, such as the 5-HT3 receptor, which may differ between rats, mice, and guinea pigs. nih.gov These species-specific variations in receptor expression, distribution, and pharmacology underscore the importance of careful species selection and data interpretation when extrapolating preclinical findings to human contexts. nih.gov

| Species | Tissue/System | Observed Effect of 5-CT | Receptor(s) Implicated | Reference |

|---|---|---|---|---|

| Dog | Isolated Coronary Artery | Relaxation | 5-HT1-like | nih.gov |

| Human | Isolated Coronary Artery | Contraction | 5-HT1-like and 5-HT2 | nih.gov |

| Monkey | Isolated Coronary Artery | Contraction | 5-HT1-like and 5-HT2 | nih.gov |

| Rat | Whole Animal (Subcutaneous) | Increased Drinking Behavior | Peripheral 5-HT1-like | nih.gov |

| Guinea Pig & Rat | Brain (Hippocampus, Septum) | High-affinity binding | 5-HT1A | nih.gov |

| Guinea Pig & Rat | Brain (Substantia Nigra, Caudate) | High-affinity binding | 5-HT1B/1D | nih.gov |

| Guinea Pig & Rat | Brain (Cortex, Thalamus) | High-affinity binding | 5-HT7 | nih.gov |

Comparative Analysis with Endogenous Serotonin (B10506) and Other Tryptamine (B22526) Agonists

5-Carboxamidotryptamine is a tryptamine derivative closely related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). wikipedia.org However, its pharmacological profile is distinct, primarily characterized by its high affinity and non-selective agonist activity at several serotonin receptor subtypes. wikipedia.org 5-CT acts as a high-affinity full agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. wikipedia.orgbmbreports.org It also demonstrates agonist activity at 5-HT2, 5-HT3, and 5-HT6 receptors, albeit with lower affinity. wikipedia.org

When compared directly with serotonin, 5-CT often exhibits higher affinity for the 5-HT1 receptor subfamily. For instance, in studies of coronary arteries, 5-CT's potent effects on 5-HT1-like receptors can suppress contractions induced by serotonin in dog arteries. nih.gov In primate arteries, however, both compounds produce contractions, though the antagonist ketanserin (B1673593) inhibits the serotonin-induced contraction more effectively than the 5-CT-induced contraction, suggesting differences in their interaction with 5-HT2 receptors. nih.gov Structural studies indicate that the replacement of serotonin's 5-hydroxyl group with the carboxamide group in 5-CT enhances affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors relative to 5-HT1E and 5-HT1F receptors. nih.gov

The pharmacological profile of 5-CT can also be contrasted with other tryptamine agonists. In studies of 5-HT1D receptor binding, 5-CT consistently shows a high-affinity component, similar to serotonin but distinct from the anti-migraine drug sumatriptan, which also has a high-affinity binding site but with different pIC50 values. nih.gov In functional assays in rats, subcutaneous administration of 5-CT potently induces drinking behavior, an effect not replicated by other 5-HT1 agonists like 8-hydroxy-2-(di-N-propylamino)-tetralin (8-OH-DPAT) or RU 24969, indicating stimulation of a specific subtype of peripheral 5-HT1-like receptor. nih.gov

Compared to psychedelic tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which also has a high affinity for 5-HT1A receptors, 5-CT is generally considered a research tool rather than a psychoactive agent. elsevierpure.com While classic psychedelics are often partial agonists at the 5-HT2A receptor, 5-CT is described as a full agonist at several receptor subtypes, including 5-HT1A. nih.govspiritpharmacist.com At the 5-HT3 receptor, tryptamine itself is a very weak partial agonist; the nature of the substituent at the 5-position is critical for receptor function, with compounds like 5-chlorotryptamine (B1214102) and 5-methyltryptamine (B158209) showing very weak partial agonism. nih.gov

| Compound | Primary Receptor Affinities/Actions | Key Distinguishing Features | Reference |

|---|---|---|---|

| 5-Carboxamidotryptamine (5-CT) | High-affinity agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, 5-HT7. Lower affinity agonist at 5-HT2, 5-HT3, 5-HT6. | Potent, non-selective agonist, particularly at 5-HT1 and 5-HT7 subtypes. Considered a full agonist at several sites. | wikipedia.orgnih.gov |

| Serotonin (5-HT) | Endogenous agonist for all 5-HT receptor families. | Natural ligand; its effects are widespread and depend on the receptor subtype and location. | wikipedia.org |

| 8-OH-DPAT | Selective, high-affinity agonist for 5-HT1A receptors. | Used as a selective tool to study 5-HT1A receptor function; does not induce drinking in rats unlike 5-CT. | nih.govnih.gov |

| Sumatriptan | Agonist at 5-HT1B and 5-HT1D receptors. | Used clinically for migraines; its binding profile at 5-HT1D receptors differs from 5-CT. | nih.gov |

| 5-MeO-DMT | Agonist at 5-HT1A and 5-HT2A receptors, with highest affinity for 5-HT1A. | Psychedelic tryptamine; may act as a full agonist at some receptors, unlike classic psychedelics which are often partial agonists. | elsevierpure.comspiritpharmacist.com |

Differentiation from Other Serotonergic and Non-Serotonergic Pharmacological Agents

5-Carboxamidotryptamine's pharmacological profile as a potent, non-selective full agonist at multiple serotonin receptors distinguishes it from many other serotonergic agents, which often exhibit partial agonism or greater receptor selectivity. wikipedia.orgnih.gov

A key differentiation is from partial 5-HT1A receptor agonists, such as the anxiolytic drug buspirone (B1668070). Buspirone and related compounds (ipsapirone, gepirone) act as partial agonists at postsynaptic 5-HT1A receptors and as full agonists at presynaptic 5-HT1A autoreceptors. nih.govispub.com This partial agonism means that in the presence of high concentrations of a full agonist like serotonin, buspirone can act as an antagonist. ispub.com In contrast, 5-CT generally behaves as a full agonist, producing a maximal response at the receptors it activates. nih.gov Furthermore, buspirone has a negligible affinity for many other 5-HT receptor subtypes that 5-CT binds to with high affinity, such as the 5-HT1D and 5-HT7 receptors. wikipedia.orgispub.com

5-CT is also distinct from serotonin receptor antagonists. For example, methysergide (B1194908), a non-selective 5-HT1/2 antagonist, is used to block the effects of 5-CT in functional assays, such as the 5-CT-induced drinking response in rats and contractions in dog coronary arteries. nih.govnih.gov While methysergide itself is a partial agonist at 5-HT1A receptors, it functions as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, a profile that contrasts sharply with the broad agonism of 5-CT. wikipedia.org Similarly, the 5-HT2A antagonist ketanserin can differentiate the actions of 5-CT and serotonin in some tissues, but it fails to block many 5-CT-mediated effects, highlighting 5-CT's activity at non-5-HT2 receptors. nih.govnih.gov

In terms of non-serotonergic systems, 5-CT's actions are primarily confined to the serotonin receptor family. This contrasts with agents like buspirone, which, in addition to its primary action at 5-HT1A receptors, also has a notable (though weaker) antagonist effect at dopamine (B1211576) D2 receptors. nih.gov The pharmacological effects of buspirone are not correlated with its D2 affinity, whereas its potency as a 5-HT1A agonist is. nih.gov The specificity of 5-CT for serotonin receptors makes it a valuable tool for probing the function of these receptors without the confounding direct interactions with other neurotransmitter systems like the dopaminergic or adrenergic systems.

| Pharmacological Agent | Class | Primary Mechanism(s) of Action | Key Differentiating Feature from 5-CT | Reference |

|---|---|---|---|---|

| 5-Carboxamidotryptamine (5-CT) | Serotonergic Agonist | Full agonist at 5-HT1A/1B/1D/5A/7; agonist at 5-HT2/3/6. | Baseline; potent, non-selective full agonist. | wikipedia.org |

| Buspirone | Serotonergic Partial Agonist / Anxiolytic | Partial agonist at postsynaptic 5-HT1A receptors; antagonist at dopamine D2 receptors. | Partial (not full) agonism at 5-HT1A; significant interaction with the dopamine system. | nih.govispub.com |

| Ketanserin | Serotonergic Antagonist | Selective antagonist at 5-HT2A receptors. | Antagonist action; high selectivity for the 5-HT2A receptor, fails to block many 5-CT effects. | nih.govnih.gov |

| Methysergide | Serotonergic Antagonist | Antagonist at 5-HT2A/2B/2C and 5-HT7 receptors; partial agonist at 5-HT1A. | Primarily an antagonist; blocks many actions of 5-CT. | nih.govnih.govwikipedia.org |

| Classic Psychedelics (e.g., LSD, Psilocybin) | Serotonergic Agonist | Primarily partial agonists at 5-HT2A receptors. | Typically partial agonists at 5-HT2A, whereas 5-CT is a full agonist at other subtypes like 5-HT1A. | spiritpharmacist.com |

Advanced Research Methodologies and Future Directions in 5 Carboxamidotryptamine Research

Integration of Molecular, Cellular, and Systems-Level Approaches

A comprehensive understanding of 5-CT's effects requires an integrated approach that connects its molecular interactions to cellular responses and, ultimately, to systemic outcomes. Research has successfully bridged these levels of biological organization.

Molecular Level: At the molecular level, 5-CT is characterized as a high-affinity agonist for multiple serotonin (B10506) (5-HT) receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁D, 5-HT₅ₐ, and 5-HT₇ receptors. wikipedia.orgmedchemexpress.com Binding studies have quantified its affinity; for instance, binding of radiolabeled 5-CT to 5-HT₁D sites in bovine substantia nigra demonstrated a high affinity with a dissociation constant (Kd) of 0.38 nM. medchemexpress.com Structural studies suggest that specific amino acid residues, such as Ser5x43, are critical in determining the selectivity of 5-CT across the serotonin receptor family. wikipedia.org

Cellular Level: On a cellular level, the activation of these receptors by 5-CT triggers downstream signaling cascades. For example, its agonism at 5-HT₁ₐ autoreceptors can lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels in dorsal raphe neurons. tocris.com There is also growing evidence for its role in cellular plasticity, with studies indicating that signaling through serotonin receptors can influence synaptic remodeling. tocris.comnih.gov Bone cells, including osteoblasts, osteocytes, and osteoclasts, possess functional pathways to respond to and regulate 5-HT, indicating a role for serotonergic compounds like 5-CT in skeletal cell activity. nih.gov

Systems Level: At the systems level, the molecular and cellular actions of 5-CT manifest as measurable physiological changes in living organisms. In animal models, 5-CT administration leads to dose-dependent decreases in diastolic blood pressure and a reduction in rectal temperature. medchemexpress.commedchemexpress.com These systemic effects are directly linked to the activation of specific 5-HT receptors, demonstrating a clear connection from molecular binding to a whole-organism response. medchemexpress.com The identification of 5-HT receptors in the gastrointestinal tract, central nervous system, and cardiovascular system further highlights the compound's broad physiological influence. nih.govnih.gov

Development of Novel Radiotracers for Receptor Imaging Studies

The development of radiotracers is a cornerstone of modern neuroscience, enabling the in vivo visualization and quantification of target molecules like receptors using techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). frontiersin.orgmdpi.com

The process of creating a new radiotracer is a multidisciplinary effort combining chemistry, pharmacology, and imaging sciences. mdpi.com Key challenges include designing tracers with high affinity and selectivity for the target, favorable pharmacokinetics for clear imaging, and minimizing off-target binding. mdpi.com

For the study of serotonin receptors targeted by 5-CT, several radiotracers have been developed:

Direct Labeling: 5-Carboxamidotryptamine itself has been radiolabeled to create [³H]-5-Carboxamidotryptamine . This tracer has been instrumental in in vitro autoradiography and binding assays to characterize and quantify 5-HT₁D receptor sites in brain tissue with high affinity. medchemexpress.com

Tracers for 5-CT Target Receptors: Research has also focused on developing PET ligands for specific receptors that 5-CT potently activates. An example is ¹⁸F-F13714 , a radiotracer developed for the 5-HT₁ₐ receptor. frontiersin.org However, its extremely high affinity resulted in quasi-irreversible binding, which presents challenges for kinetic modeling in imaging studies. frontiersin.org This illustrates the delicate balance required for a successful imaging agent. The development of other tracers, such as [¹¹C]DASB for the serotonin transporter (SERT), has provided valuable tools for imaging aspects of the broader serotonergic system. researchgate.net

Below is a table summarizing key radiotracers relevant to the study of 5-CT's target systems.

Interactive Table: Radiotracers for Serotonin System Imaging| Radiotracer | Target | Isotope | Key Application | Reference |

|---|---|---|---|---|

| [³H]-5-CT | 5-HT₁D Receptor | ³H (Tritium) | In vitro receptor binding assays and autoradiography. medchemexpress.com | medchemexpress.com |

| ¹⁸F-F13714 | 5-HT₁ₐ Receptor | ¹⁸F (Fluorine-18) | PET imaging of a key 5-CT target receptor. frontiersin.org | frontiersin.org |

| [¹¹C]DASB | Serotonin Transporter (SERT) | ¹¹C (Carbon-11) | PET imaging of the serotonin transporter, providing context for serotonergic signaling. researchgate.net | researchgate.net |

Application of Genetic Manipulation and Knockout Animal Models in Mechanistic Research

The use of genetically modified animal models, particularly knockout mice in which a specific gene is deleted, offers a powerful method for dissecting the precise mechanisms of drug action. nih.govnih.gov This "reverse genetics" approach allows researchers to study the effects of a compound in the complete absence of one of its molecular targets, thereby confirming the target's role in the observed physiological response. nih.govresearchgate.net

While powerful, this technique has limitations, such as the potential for developmental lethality or the activation of compensatory biological pathways that can complicate the interpretation of results. nih.govazolifesciences.com Despite these challenges, knockout models have been pivotal in 5-CT research.

A landmark example is the investigation of 5-CT's thermoregulatory effects. Researchers observed that 5-CT administration caused a dose-dependent reduction in the body temperature of wild-type mice. medchemexpress.com To determine which receptor mediated this effect, they administered the same doses to mice lacking the 5-HT₇ receptor (5-HT₇ knockout mice). In these knockout animals, 5-CT failed to reduce rectal temperature. medchemexpress.com This finding provided conclusive evidence that the hypothermic effect of 5-CT is mediated specifically through the 5-HT₇ receptor.

The table below details the findings from this comparative study.

Interactive Table: Effect of 5-CT in Wild-Type vs. 5-HT₇ Knockout Mice| Animal Model | Compound Administered | Observed Effect on Rectal Temperature | Conclusion | Reference |

|---|---|---|---|---|

| Wild-Type Mice | 5-Carboxamidotryptamine | Dose-dependent reduction | The compound induces hypothermia. | medchemexpress.com |

| 5-HT₇ Receptor Knockout Mice | 5-Carboxamidotryptamine | No reduction | The hypothermic effect is mediated by the 5-HT₇ receptor. | medchemexpress.com |

Emerging Roles of 5-Carboxamidotryptamine in Complex Biological Systems

Beyond its well-established roles in the central nervous and cardiovascular systems, research is uncovering the influence of serotonergic signaling, and by extension agonists like 5-CT, in other complex biological systems.

One of the most significant emerging areas is the skeleton. nih.gov Evidence indicates that bone cells, including osteoblasts, osteocytes, and osteoclasts, express 5-HT receptors and the serotonin transporter (5-HTT). nih.gov This suggests that serotonin acts as a signaling molecule in bone, influencing cellular activities related to bone formation and resorption. The ability of 5-CT to potently stimulate several of these receptors suggests a potential role in modulating skeletal physiology. nih.gov

Other emerging areas of investigation include:

Synaptic Plasticity: The involvement of 5-HT receptors in synaptic remodeling points to a role in the long-term structural and functional changes in the brain that underlie learning and memory. tocris.com

Liver Regeneration: Non-hemostatic functions of platelet-derived serotonin have been identified, including acting as a proliferative agent for hepatocytes, which is important for liver regeneration. nih.gov

Gastrointestinal Modulation: While the presence of 5-HT receptors in the gut is known, their specific roles in modulating cholinergic transmission and gastrointestinal motility continue to be an active area of research. nih.gov

These findings highlight that the biological reach of potent serotonergic agents like 5-Carboxamidotryptamine is broader than initially understood, opening new avenues for future research into its function in integrated physiological and pathological processes.

Q & A

Q. What analytical techniques are recommended for characterizing 5-Carboxamidotryptamine maleate salt in research settings?

To ensure accurate characterization, employ a combination of spectroscopic and chromatographic methods:

- High-Performance Liquid Chromatography (HPLC): Use UV detection at λmax ≈ 286 nm (based on analogous tryptamine derivatives) to assess purity and stability .

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm structural integrity, focusing on the maleate counterion’s distinct proton signals .

- Mass Spectrometry (MS): Validate molecular weight (MW) and fragmentation patterns, ensuring consistency with the molecular formula .

Methodological Note: Always cross-reference batch-specific certificates of analysis (CoA) for purity ≥98% and validate against in-house standards .

Q. How should 5-Carboxamidotryptamine maleate salt be stored to maintain stability in long-term studies?

- Storage Conditions: Store at -20°C in airtight, light-protected containers to prevent degradation via oxidation or hydrolysis .

- Stability Monitoring: Conduct accelerated stability studies (e.g., 25°C/60% RH for 6 months) and compare degradation profiles using HPLC. For analogs like 5-methoxy tryptamine, stability ≥2 years has been documented under similar conditions .

Table 1: Stability Parameters for Tryptamine Derivatives

| Compound | Storage Temp. | Stability Duration | Key Degradation Pathways |

|---|---|---|---|

| 5-Carboxamidotryptamine | -20°C | ≥2 years (estimated) | Oxidation, hydrolysis |

| 5-Fluoro AMT (HCl) | -20°C | ≥5 years | N-dealkylation |

Q. What receptor profiling strategies are advised for studying 5-Carboxamidotryptamine’s pharmacological activity?

- Target Screening: Prioritize serotonin receptors (5-HT, 5-HT) and NMDA receptors, as tryptamine derivatives show high affinity for these targets .

- Binding Assays: Use radioligand displacement assays (e.g., -ketanserin for 5-HT) with HEK293 cells expressing human receptors. Include positive controls (e.g., serotonin) and validate IC values via nonlinear regression .

Critical Consideration: Account for the maleate salt’s solubility in buffer solutions (e.g., PBS, pH 7.4) to avoid precipitation during assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor affinity data across studies?

- Data Triangulation: Compare results from orthogonal methods (e.g., functional assays vs. binding assays) to confirm target engagement. For example, discrepancies in 5-HT affinity may arise from differences in assay pH or cell membrane preparation .

- Meta-Analysis: Aggregate data from published studies (e.g., Berger et al., 2012) and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables like salt form or batch variability .

Q. What experimental design principles apply to optimizing in vivo pharmacokinetic studies of 5-Carboxamidotryptamine maleate?

-

Dose Conversion: Adjust for the maleate salt’s molecular weight (MW = 337.3 g/mol) when calculating equivalents of the free base. Use the formula:

This ensures accurate comparisons with literature data for the free base .

-

Sampling Protocol: Collect plasma samples at multiple timepoints (e.g., 0.5, 1, 2, 4, 8 h post-dose) and analyze via LC-MS/MS. Include a stable isotope-labeled internal standard to correct for matrix effects .

Q. How should researchers address variability in functional assay results for 5-Carboxamidotryptamine maleate?

Q. What computational strategies support structure-activity relationship (SAR) studies of 5-Carboxamidotryptamine analogs?

- Molecular Docking: Use AutoDock Vina to model interactions with 5-HT (PDB ID: 6WGT). Focus on the carboxamide group’s hydrogen bonding with Ser159 .

- QSAR Modeling: Train models with descriptors like logP, polar surface area, and topological torsion. Validate predictive power using leave-one-out cross-validation (LOOCV) .

Q. How can researchers ensure reproducibility when documenting methods for 5-Carboxamidotryptamine studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.